S-diclofenac
Overview
Description
S-diclofenac, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class with anti-inflammatory, analgesic, and antipyretic properties . It is used to treat pain and inflammatory diseases such as gout . It is taken by mouth or rectally in a suppository, used by injection, or applied to the skin .
Synthesis Analysis
The synthesis of diclofenac involves several steps, including the formation of a lactam . The structures of the new compounds were established based on spectral and elemental analysis .Molecular Structure Analysis
The structural stability of diclofenac has been studied using ab initio molecular dynamics simulations . The lifetime of different intramolecular hydrogen bonds was estimated . The structural stability of diclofenac sodium (DIC-Na) and the structural relationship among this anhydrate and DIC-Na hydrates have also been elucidated .Chemical Reactions Analysis
The degradation of diclofenac has been studied in various conditions . The results indicate that diclofenac is degraded via the formation of other aromatic organic species .Scientific Research Applications
1. Mixed Solvency Concept in Formulation Development
The mixed solvency concept is an innovative approach in the solubility enhancement of drugs. A study by Padiyar and Maheshwari (2022) explored this concept for developing an aqueous-based diclofenac sodium lotion. The research highlighted the solubilizing power of solid substances, using a blend of caffeine and niacinamide to enhance the solubility of diclofenac sodium. This application is significant in developing topical formulations of diclofenac for better efficacy.
2. Environmental Impact and Treatment Methods
Diclofenac's presence in the environment and its potential toxicity toward organisms has been a subject of extensive research. Lonappan et al. (2016) reviewed the environmental occurrence of Diclofenac, its interaction with other contaminants, and current treatment methods. This research is pivotal in understanding the environmental fate of diclofenac and developing effective treatment strategies for its removal.
3. Ecotoxicogenomic Assessment
The impact of diclofenac on terrestrial ecosystems has been explored through ecotoxicogenomic assessments. A study by Chen et al. (2015) investigated diclofenac's effects on soil invertebrates, revealing significant toxicity. The study utilized transcriptome-wide responses to understand the molecular mechanisms of diclofenac's impact, providing insights into its environmental hazards.
4. Photocurrent Responsiveness for Detection
The creation of a photoelectrochemical sensor for detecting diclofenac in pharmaceutical samples was researched by He et al. (2022). They developed a visible-light-active heterostructure combining CuS, MoS2, and Bi2WO6 with aptamers to enhance photocurrent responsiveness. This innovative approach could lead to highly sensitive and selective detection methods for diclofenac in various samples.
Safety And Hazards
Diclofenac has some safety concerns. It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, do not breathe (dust, vapor, mist, gas), and do not ingest . If swallowed, seek immediate medical assistance . Long-term use of diclofenac can increase the risk of serious cardiovascular events .
Future Directions
Future therapies for conditions treated by diclofenac must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits . Given the inadequacies and limitations of current treatment options, innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating these conditions .
properties
IUPAC Name |
[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO2S3/c24-17-5-3-6-18(25)23(17)26-19-7-2-1-4-15(19)12-21(27)28-16-10-8-14(9-11-16)20-13-22(29)31-30-20/h1-11,13,26H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDUXOHVEZVAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)NC4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318005 | |
Record name | S-Diclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-diclofenac | |
CAS RN |
912758-00-0 | |
Record name | S-Diclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912758-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Diclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912758000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Diclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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